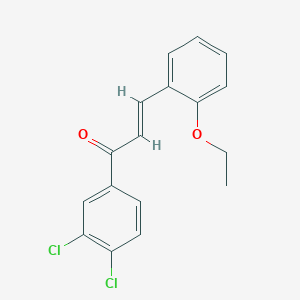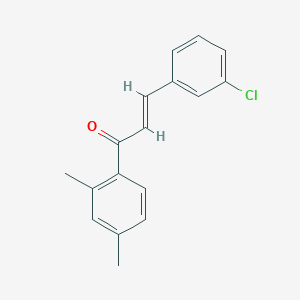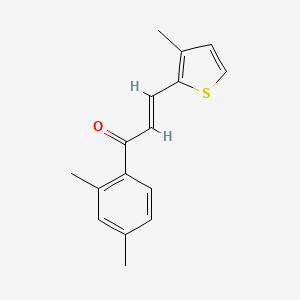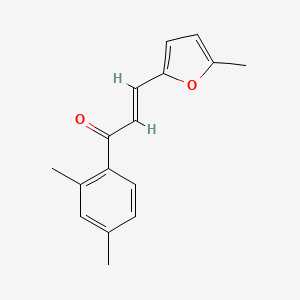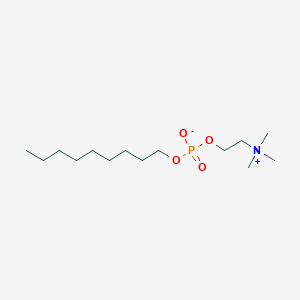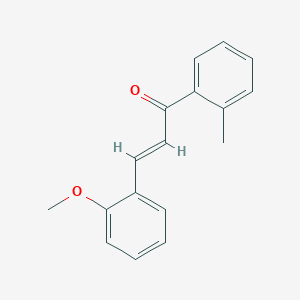
(2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as 2MMP, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. In particular, 2MMP has been investigated for its potential use in drug synthesis, as a reagent for organic synthesis, and for its biochemical and physiological effects.
科学的研究の応用
(2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential applications in drug synthesis, organic synthesis, and biochemical and physiological research. In drug synthesis, this compound has been studied for its potential use as a starting material for the synthesis of various pharmaceuticals. In organic synthesis, this compound has been studied for its potential use as a reagent for the synthesis of various compounds. In biochemical and physiological research, this compound has been studied for its potential effects on various cellular processes.
作用機序
The exact mechanism of action of (2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is not yet known. However, it is known that this compound interacts with various cellular processes. For example, this compound has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to interact with certain proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on various biochemical and physiological processes. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to modulate the activity of certain proteins involved in the regulation of cell growth and differentiation. In addition, this compound has been shown to increase the activity of certain enzymes involved in the metabolism of fatty acids.
実験室実験の利点と制限
One of the main advantages of using (2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to interact with various cellular processes, making it a useful tool for studying biochemical and physiological processes. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a synthetic compound and its effects on living organisms have not been thoroughly studied. Additionally, this compound is relatively unstable and can degrade over time.
将来の方向性
There are a number of potential future directions for (2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one research. For example, further research could be conducted to investigate the effects of this compound on other biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound. Finally, further research could be conducted to investigate the long-term effects of this compound on living organisms.
合成法
(2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized in a variety of ways. One method involves the reaction of 2-methylphenol and 2-methoxybenzaldehyde in the presence of a base. This reaction yields this compound as a yellow oil. Other methods involve the reaction of 2-methylphenol and 2-methoxybenzaldehyde in the presence of an acid, or the reaction of 2-methylphenol and 2-methoxybenzaldehyde in the presence of a catalyst.
特性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-7-3-5-9-15(13)16(18)12-11-14-8-4-6-10-17(14)19-2/h3-12H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZCRXRXEHQASI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

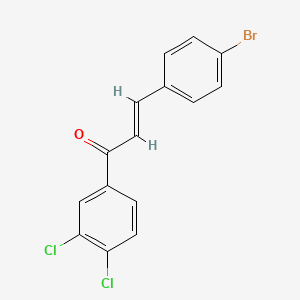

![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
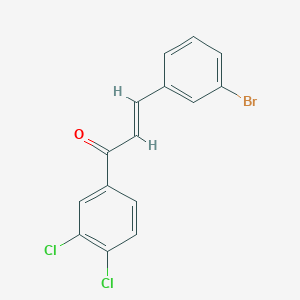
![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
